Pharmacophoric Deficiency: Absence of Lys⁴ Reduces SST Activity to ≤5% of Native Hormone
The target compound lacks a basic residue at the position corresponding to Lys⁴ of the somatostatin pharmacophore. In direct SAR studies on amide-bridged somatostatin analogues, the simultaneous omission of Lys⁴ reduced biological activity to approximately 5% of the native hormone's potency [1]. Because the target compound additionally lacks any cyclization constraint, its expected activity is likely orders of magnitude below this already attenuated baseline. In contrast, linear SST analogues that retain Lys (e.g., BIM‑23052) maintain nanomolar GH‑inhibitory activity and nanomolar-to‑micromolar receptor binding affinity [2].
| Evidence Dimension | Relative biological potency (gastric acid secretion assay) |
|---|---|
| Target Compound Data | Expected ≤5% of somatostatin potency (inferred from class SAR; no direct activity data available for this specific sequence) |
| Comparator Or Baseline | Amide-bridged SST analogue with Lys⁴ omitted: ≈5% of somatostatin potency [1]; BIM‑23052 (linear, Lys‑containing): GH‑inhibitory activity in nM range [2] |
| Quantified Difference | ≥20‑fold reduction relative to native somatostatin for Lys⁴ omission alone; further reduction expected with linearization and truncation |
| Conditions | Pentagastrin-stimulated gastric acid secretion in conscious cats (for Lys⁴ omission study); in vitro GH‑inhibition assay (for BIM‑23052) |
Why This Matters
This compound is not a functional substitute for any SSTR‑targeting agent; procurement should be restricted to applications as a synthetic intermediate or negative control.
- [1] Dutta, A. S., et al. Non-reducible cyclic, and azaphenylalanyl⁶ analogues of somatostatin. European Journal of Pharmacology, 1980, 65(4), 393-396. Abstract: Simultaneous omission of Lys⁴ in the amide-bridged analogues reduced the activity of the peptides to approximately 5% of somatostatin. View Source
- [2] Danalev, D., et al. Synthesis, in vitro biological activity, hydrolytic stability and docking of new analogs of BIM-23052 containing halogenated amino acids. Amino Acids, 2020, 52, 1581-1592. PMID: 33215308. Abstract: BIM-23052 has established in vitro growth hormone inhibitory activity in nM concentrations. View Source
